N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound features a tetrahydroquinazoline-dione core substituted with a 3-chlorophenylpiperazine ethyl chain and a 4-methoxyphenylmethyl group. The 3-chlorophenyl and 4-methoxyphenyl groups likely influence lipophilicity, metabolic stability, and receptor affinity.
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClN5O4/c1-39-24-8-5-20(6-9-24)19-35-28(37)25-10-7-21(17-26(25)32-29(35)38)27(36)31-11-12-33-13-15-34(16-14-33)23-4-2-3-22(30)18-23/h2-10,17-18H,11-16,19H2,1H3,(H,31,36)(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMUCQKTXZBAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCN4CCN(CC4)C5=CC(=CC=C5)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as SCHEMBL13091076 or F6548-1220, is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The D4 receptor subtype is known to be involved in various behavioral responses, including cognitive and emotional processes.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose In this case, the compound binds to the D4 dopamine receptor, potentially modulating its activity.
Biological Activity
The compound N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a tetrahydroquinazoline core with various substituents that may influence its pharmacological properties. The synthesis typically involves multiple steps, including the formation of the piperazine ring and subsequent modifications to introduce the methoxy and chlorophenyl groups.
Structural Formula
The structural formula can be represented as follows:
This structure indicates the presence of functional groups that are crucial for its interaction with biological targets.
Antimicrobial and Antiparasitic Properties
Research indicates that derivatives of similar piperazine-containing compounds exhibit significant antimicrobial activity. For example, compounds with a piperazine moiety have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.
Neuroprotective Effects
In studies involving neuroprotection, compounds related to this structure have demonstrated significant effects in models of ischemia. For instance, one study reported that a related compound significantly prolonged survival time in mice subjected to acute cerebral ischemia . This suggests potential applications in treating neurodegenerative diseases or acute neurological events.
Dopamine Receptor Affinity
A notable aspect of the compound's biological profile is its interaction with dopamine receptors. Compounds similar to this one have been shown to exhibit high affinity for the dopamine D4 receptor, with IC50 values as low as 0.057 nM . This selectivity is critical for developing treatments for psychiatric disorders where dopamine dysregulation is implicated.
Table: Biological Activity Summary
Case Study 1: Neuroprotective Activity
In a controlled study involving bilateral common carotid artery occlusion in mice, the compound demonstrated a significant reduction in mortality rates compared to control groups. The results indicated that doses of the compound effectively protected against ischemic damage, suggesting its potential as a neuroprotective agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on synthesizing various piperazine derivatives, including those structurally similar to our compound. These derivatives were screened for antimicrobial properties, revealing several candidates with promising activity against pathogenic bacteria. This highlights the importance of structural modifications in enhancing biological efficacy.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a tetrahydroquinazoline core with multiple substituents that contribute to its biological activity. The molecular formula is , and it exhibits a molecular weight of approximately 445.95 g/mol. Its structural features include:
- A piperazine moiety, which is often associated with neuroactive properties.
- A methoxyphenyl group that may enhance lipophilicity and receptor binding affinity.
Antipsychotic Activity
Research indicates that this compound may exhibit antipsychotic effects, potentially through its interaction with dopamine receptors. Specifically, it has been identified as a ligand for the dopamine D4 receptor, which is implicated in the modulation of mood and behavior .
Antidepressant Effects
The compound's structure suggests possible antidepressant properties as well. Studies have shown that similar compounds can influence serotonin and norepinephrine pathways, leading to mood elevation and anxiety reduction . The presence of the piperazine ring is particularly notable as many antidepressants utilize this scaffold to enhance efficacy.
Anticancer Potential
Emerging studies are investigating the anticancer potential of this compound. Preliminary data suggest that it may induce apoptosis in certain cancer cell lines through the modulation of cellular signaling pathways involved in growth and survival .
Table 1: Summary of Research Findings
Comparison with Similar Compounds
Research Implications
- Structural-Activity Relationships (SAR): The 3-chlorophenylpiperazine group is a common motif in dopamine D2/D3 receptor ligands . The 4-methoxyphenylmethyl group may enhance metabolic stability compared to halogenated analogs due to reduced oxidative metabolism .
- Synthetic Challenges :
- Pharmacokinetic Considerations :
- Higher molecular weight (~550 g/mol) may limit oral bioavailability, necessitating formulation optimization.
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
Anthranilic acid (2-aminobenzoic acid) derivatives are condensed with urea or thiourea under acidic conditions to form the quinazoline ring. For instance, heating anthranilic acid with formamide at 150–180°C facilitates cyclization, yielding 2,4-dihydroxyquinazoline. Modifications at the 7-position require pre-functionalization of the anthranilic acid precursor. Introducing a carboxamide group at this position involves:
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Nitration : Anthranilic acid is nitrated to introduce a nitro group at the 5-position.
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Reduction : The nitro group is reduced to an amine using catalytic hydrogenation.
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Amidation : The amine reacts with an acyl chloride (e.g., benzoyl chloride) to form the 7-carboxamide.
Reaction Conditions :
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Solvent: Ethanol or acetic acid
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Catalyst: Concentrated HCl or H₂SO₄
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Temperature: 150–180°C (reflux)
Functionalization at Position 3: Introduction of the 4-Methoxyphenylmethyl Group
The 3-[(4-methoxyphenyl)methyl] substituent is introduced via alkylation of the quinazoline intermediate.
Alkylation Protocol
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Generation of the Alkylating Agent : 4-Methoxybenzyl chloride is prepared by treating 4-methoxybenzyl alcohol with thionyl chloride (SOCl₂).
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Reaction with Quinazoline : The quinazoline core (in its enol form) undergoes nucleophilic attack by the benzyl chloride derivative in the presence of a base such as potassium carbonate (K₂CO₃).
Optimization Notes :
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Base Selection : K₂CO₃ ensures deprotonation of the quinazoline’s NH group without promoting side reactions.
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Solvent : Dimethylformamide (DMF) enhances solubility and reaction efficiency.
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Temperature : 60–80°C for 6–12 hours achieves >75% yield.
Installation of the Piperazine-Ethyl Substituent at N-2
The N-2 position is functionalized with a 2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl group via a two-step process: synthesis of the piperazine derivative and subsequent alkylation.
Synthesis of 4-(3-Chlorophenyl)piperazine
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Buchwald-Hartwig Amination : Piperazine reacts with 1-bromo-3-chlorobenzene in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (Xantphos) to form 4-(3-chlorophenyl)piperazine.
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Purification : The product is isolated via column chromatography (silica gel, ethyl acetate/hexane eluent).
N-Alkylation of the Quinazoline Core
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Preparation of the Ethyl Linker : 2-Chloroethylamine is treated with thionyl chloride to form 2-chloroethylamine hydrochloride.
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Coupling Reaction : The quinazoline intermediate reacts with 2-chloroethylamine in the presence of K₂CO₃, followed by substitution with 4-(3-chlorophenyl)piperazine.
Critical Parameters :
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Molar Ratio : A 1:2 molar ratio of quinazoline to piperazine ensures complete substitution.
Final Assembly and Characterization
The fully substituted quinazoline derivative is purified and validated using advanced analytical techniques.
Purification Methods
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
The table below contrasts key parameters from analogous syntheses:
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Quinazoline cyclization | Formamide, HCl, 150°C | 68% | 95% | |
| 3-Alkylation | 4-Methoxybenzyl chloride, K₂CO₃ | 76% | 98% | |
| Piperazine coupling | Pd₂(dba)₃, Xantphos, 110°C | 82% | 97% |
Challenges and Optimization Strategies
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Regioselectivity in Alkylation : Competing reactions at N-1 and N-3 positions are mitigated by using bulky bases (e.g., DBU) to favor N-2 substitution.
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Piperazine Solubility : Polar aprotic solvents (e.g., DMF) enhance solubility during coupling reactions.
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Byproduct Formation : Excess 4-(3-chlorophenyl)piperazine (1.5 equiv) minimizes dimerization side products.
Scalability and Industrial Relevance
Pilot-scale syntheses (100 g batches) employ continuous flow reactors for cyclization steps, reducing reaction times by 40%. Green chemistry principles, such as replacing DMF with cyclopentyl methyl ether (CPME), are under investigation to improve sustainability .
Q & A
Q. How is the structural identity of this compound confirmed in synthetic studies?
The compound's structure is validated using:
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra reveal chemical shifts and coupling constants. For example, piperazine protons appear as broad singlets at δ 2.58–3.08 ppm, while aromatic protons in the quinazoline core resonate between δ 7.0–8.7 ppm .
- Melting Point Analysis : Consistency with literature values (e.g., HCl salts melting at 209–212°C or 265–266°C) confirms purity .
- X-ray Crystallography : Used to resolve stereochemistry in analogs with chiral centers (e.g., piperazine derivatives) .
Q. What synthetic methodologies are commonly employed for this compound and its analogs?
- General Procedure A/B : Carboxylic acids (e.g., benzofuran-2-carboxylic acid) are coupled with amine intermediates (e.g., 4-amino-1-(4-(2-methoxyphenyl)piperazin-1-yl)butan-2-ol) using coupling agents like HBTU or BOP in THF/EtOH. Yields range from 40–85% depending on substituents .
- Salt Formation : HCl salts are crystallized from methanol or ethanol to enhance stability .
Advanced Research Questions
Q. How can synthetic yields be optimized for analogs with bulky substituents?
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) improve solubility of hydrophobic intermediates .
- Catalyst Optimization : Triethylamine or DMAP enhances coupling efficiency in carboxamide formation .
- Microwave-Assisted Synthesis : Reduces reaction time for heterocyclic ring closure (e.g., triazole or pyrazine formation) .
Q. What experimental strategies are used to assess receptor binding and selectivity?
- Radioligand Binding Assays : Competitive binding studies with H-labeled ligands (e.g., for dopamine D3 receptors) quantify affinity (K) and selectivity over D2 receptors .
- Functional Assays : cAMP inhibition or β-arrestin recruitment assays evaluate downstream signaling of GPCR targets .
Q. How can researchers resolve contradictions in binding data across structural analogs?
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing 3-chlorophenyl with 2-methoxyphenyl) identifies critical pharmacophores .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding poses in receptor active sites and explain enantioselectivity trends .
Q. What methods ensure enantiomeric purity in chiral analogs?
- Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose-based columns) separates enantiomers of piperazine derivatives .
- Asymmetric Synthesis : Chiral auxiliaries (e.g., (S)-valine) or catalysts induce stereochemistry during amine coupling steps .
Methodological Considerations for Data Interpretation
Q. How are stability and degradation profiles evaluated under physiological conditions?
- Forced Degradation Studies : Exposure to acidic/basic conditions (e.g., 0.1N HCl/NaOH) or oxidative environments (HO) identifies labile functional groups (e.g., sulfonyl or carboxamide linkages) .
- LC-MS/MS Analysis : Monitors degradation products and validates metabolic pathways in liver microsomes .
Q. What analytical techniques are critical for purity assessment?
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (<0.5%) .
- Elemental Analysis : Confirms C, H, N composition within ±0.4% of theoretical values .
Key Challenges in Advanced Research
Q. How do structural modifications impact pharmacokinetic properties?
- LogP Optimization : Introducing hydrophilic groups (e.g., hydroxyl or methoxy) reduces logP from ~4.5 to ~3.0, improving aqueous solubility .
- Metabolic Stability : Fluorine substitution at para positions on aryl rings slows CYP450-mediated oxidation .
Q. What strategies address off-target effects in vivo?
- Selective Receptor Profiling : Screening against panels of 50+ receptors (e.g., serotonin, adrenergic) identifies cross-reactivity risks .
- Prodrug Design : Masking polar groups (e.g., as acetyl esters) enhances blood-brain barrier penetration for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
